(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (S)-pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability . The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are often employed.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives .
Scientific Research Applications
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
- Benzyl (pyrrolidin-3-ylmethyl)carbamate
- N-Boc-pyrrolidin-3-ylmethylcarbamate
Uniqueness
(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity . This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1217634-53-1 |
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Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
RPQQMGVNWUCDRT-YDALLXLXSA-N |
Isomeric SMILES |
C1CNC[C@H]1CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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